Ethyl (4-chloro-2-nitrophenoxy)acetate
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Overview
Description
Ethyl (4-chloro-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10ClNO5. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a chloro and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4-chloro-2-nitrophenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-2-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-chloro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetates.
Reduction: Ethyl (4-chloro-2-aminophenoxy)acetate.
Hydrolysis: 4-chloro-2-nitrophenoxyacetic acid.
Scientific Research Applications
Ethyl (4-chloro-2-nitrophenoxy)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Agriculture: Used in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of ethyl (4-chloro-2-nitrophenoxy)acetate depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its derivatives may interact with specific enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-chloro-2-aminophenoxy)acetate
- Ethyl (4-bromo-2-nitrophenoxy)acetate
- Ethyl (4-chloro-2-methoxyphenoxy)acetate
Uniqueness
Ethyl (4-chloro-2-nitrophenoxy)acetate is unique due to the presence of both chloro and nitro substituents on the phenoxy ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-nitrophenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYJALCZSQLBEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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